Phenanthrene-9,10-13C2
Overview
Description
Phenanthrene-9,10-13C2 is a labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two carbon-13 isotopes at the 9 and 10 positions of the phenanthrene molecule. Phenanthrene itself is a white crystalline substance composed of three fused benzene rings and is commonly found in coal tar, cigarette smoke, and exhaust fumes. The isotopically labeled version, this compound, is used primarily in scientific research to study the behavior and transformation of phenanthrene in various environments.
Mechanism of Action
Target of Action
Phenanthrene-9,10-13C2 is a stable isotope of Phenanthrene
Mode of Action
It is known that phenanthrene and its isotopes interact with various enzymes and proteins within the cell .
Pharmacokinetics
The pharmacokinetics of pahs like phenanthrene are generally characterized by rapid absorption, wide distribution, metabolism by oxidation and conjugation, and excretion in the urine and feces .
Result of Action
It is known that pahs like phenanthrene can cause toxic effects in various organisms, including marine diatoms, gastropods, mussels, crustaceans, and fish .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility, bioavailability, and metabolic transformation of this compound .
Biochemical Analysis
Biochemical Properties
Phenanthrene-9,10-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the aerobic biodegradation process facilitated by the bacterium Pseudomonas turukhanskensis .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings change. It has been observed that this compound has a certain degree of stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene-9,10-13C2 typically involves the introduction of carbon-13 isotopes into the phenanthrene molecule. One common method is the catalytic hydrogenation of a precursor compound that contains carbon-13 labeled carbon atoms. The reaction conditions often include the use of a palladium or platinum catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the labeled precursor, followed by purification and crystallization to obtain the final product with high isotopic purity. The production scale is usually small, catering to the specific needs of research institutions and laboratories.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene-9,10-13C2 undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert phenanthrene to dihydrophenanthrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Phenanthrenequinone
Reduction: Dihydrophenanthrene
Substitution: Halogenated or nitrated phenanthrene derivatives
Scientific Research Applications
Phenanthrene-9,10-13C2 is widely used in scientific research, including:
Environmental Chemistry: Studying the degradation and transformation of phenanthrene in soil and water.
Biological Studies: Investigating the metabolic pathways of phenanthrene in living organisms.
Medical Research: Exploring the potential therapeutic applications of phenanthrene derivatives.
Industrial Applications: Used as a tracer in chemical processes to study reaction mechanisms and kinetics.
Comparison with Similar Compounds
Phenanthrene-9,10-13C2 can be compared with other isotopically labeled polycyclic aromatic hydrocarbons, such as:
- Naphthalene-1,2-13C2
- Anthracene-9,10-13C2
- Pyrene-1,2-13C2
Uniqueness
The uniqueness of this compound lies in its specific labeling at the 9 and 10 positions, which allows for precise tracking of its transformation and interactions in various environments. This specificity makes it a valuable tool in research applications where detailed mechanistic insights are required.
Properties
IUPAC Name |
phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-OJJJIBSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[13CH]=[13CH]C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745679 | |
Record name | (9,10-~13~C_2_)Phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334973-64-7 | |
Record name | (9,10-~13~C_2_)Phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 334973-64-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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